molecular formula C24H19N5OS B11391889 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole

5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11391889
M. Wt: 425.5 g/mol
InChI Key: GOGWIYUJDRMCCC-UHFFFAOYSA-N
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Description

5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,2,4-triazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction is carried out in a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirring. The reaction mixture is partially dissolved in dimethylformamide (DMF) to form a white suspension. After the S-alkylation step, several acetal deprotection procedures are tested, and the aldehyde obtained is isolated as a bisulfite adduct .

Chemical Reactions Analysis

5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated acetals, cesium carbonate, and tetrabutylammonium iodide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, S-alkylation of the triazole thiol derivative results in the formation of an aldehyde, which can be further functionalized .

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. The 1,2,4-triazole ring is known for its ability to form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds . It has been studied for its anticancer properties, with some derivatives showing promising cytotoxic activity against human cancer cell lines . Additionally, the compound’s structure allows for further functionalization, making it a versatile scaffold for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The 1,2,4-triazole ring plays a crucial role in these interactions, allowing the compound to bind to specific enzymes or receptors . This binding can modulate the activity of the target, leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.

Properties

Molecular Formula

C24H19N5OS

Molecular Weight

425.5 g/mol

IUPAC Name

5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C24H19N5OS/c1-17-10-8-9-15-20(17)22-25-21(30-28-22)16-31-24-27-26-23(18-11-4-2-5-12-18)29(24)19-13-6-3-7-14-19/h2-15H,16H2,1H3

InChI Key

GOGWIYUJDRMCCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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